![molecular formula C7H8F3N3 B2740076 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine CAS No. 1696275-78-1](/img/structure/B2740076.png)
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Wirkmechanismus
Target of Action
The primary target of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is the ubiquitin-specific protease 7 (USP7) according to molecular docking results . USP7 is a key regulator of several cellular processes, including cell proliferation and apoptosis, making it a potential target for anti-tumor drugs .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction likely inhibits the function of USP7, leading to changes in cellular processes such as cell proliferation .
Pharmacokinetics
The trifluoromethyl group is known to modulate the properties of bioactive molecules , which could potentially impact the compound’s bioavailability.
Result of Action
The compound has demonstrated anti-proliferative activity against human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with its anti-proliferative activity being significantly better than that of the positive control 5-fluorouracil .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vary with different dosages in animal models
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the use of trifluoromethylated precursors and cyclization reactions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under Suzuki–Miyaura cross-coupling conditions . This method requires a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the trifluoromethyl group.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which is used to introduce various aryl groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of activating agents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of 7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from simpler precursors. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been documented, including:
- Biginelli Condensation : This method has been utilized to create novel derivatives with enhanced biological properties.
- Cyclization Reactions : These reactions are crucial for forming the imidazo-pyrimidine core structure.
The structural characterization of synthesized compounds is often performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the desired molecular configurations .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. For example:
- A series of derivatives were evaluated for their antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). Some compounds demonstrated significant inhibitory effects comparable to established chemotherapeutics like Adriamycin .
- In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Antifungal and Insecticidal Activities
Recent research has also explored the antifungal and insecticidal properties of trifluoromethyl pyrimidine derivatives:
- Compounds were tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing promising antifungal activity with inhibition rates exceeding 90% for some derivatives .
- Insecticidal assays indicated moderate effectiveness against pests such as Mythimna separata, suggesting potential applications in agriculture .
Therapeutic Potential
The unique chemical structure of this compound positions it as a candidate for various therapeutic applications:
- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication in preliminary studies.
- Anti-inflammatory Effects : Research indicates that certain compounds may modulate inflammatory pathways, offering possibilities for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the compound's efficacy:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the position of the trifluoromethyl group.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Uniqueness
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity .
Biologische Aktivität
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1538757-63-9
- Molecular Formula : C7H8F3N3
- Molecular Weight : 201.16 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 of approximately 0.46 µM.
- A549 (Lung Cancer) : The IC50 value was reported to be around 0.39 µM.
- NCI-H460 (Lung Cancer) : The compound demonstrated an IC50 of 0.75 µM.
These results suggest that the compound may inhibit cell proliferation effectively in these cancer types .
The anticancer effects of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound on several cancer cell lines:
These values indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of the compound, in vivo studies are necessary to confirm its therapeutic potential and safety profile. Current literature lacks comprehensive in vivo data; however, ongoing research aims to fill this gap.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving trifluoromethylation reactions and cyclization processes. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity.
Case Studies and Applications
Several case studies highlight the therapeutic applications of this compound:
- Anticancer Trials : Early-phase clinical trials are underway to evaluate its effectiveness in patients with refractory cancers.
- Combination Therapies : Research is exploring the use of this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h2,4-5H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWCDOCHIGQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2NC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.